molecular formula C9H10N4S B2801389 N-(2-methyl-2H-indazol-5-yl)thiourea CAS No. 691872-01-2

N-(2-methyl-2H-indazol-5-yl)thiourea

Cat. No.: B2801389
CAS No.: 691872-01-2
M. Wt: 206.27
InChI Key: SSNQBGWVRZEBLN-UHFFFAOYSA-N
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Description

N-(2-methyl-2H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C9H10N4S It is known for its unique structure, which includes an indazole ring substituted with a methyl group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2H-indazol-5-yl)thiourea typically involves the reaction of 2-methylindazole with thiourea under specific conditions. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2H-indazol-5-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

N-(2-methyl-2H-indazol-5-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2H-indazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their function. Additionally, the indazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell growth or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-2H-indazol-5-yl)carboxamide
  • N-(2-methyl-2H-indazol-5-yl)urea
  • N-(2-methyl-2H-indazol-5-yl)guanidine

Uniqueness

N-(2-methyl-2H-indazol-5-yl)thiourea is unique due to its specific combination of an indazole ring and a thiourea moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the thiourea group can engage in unique hydrogen bonding interactions, which are not possible with carboxamide or urea derivatives .

Biological Activity

N-(2-methyl-2H-indazol-5-yl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

This compound can be synthesized through various methods, typically involving the reaction of 2-methyl-2H-indazole with thiocarbamide. The resulting structure features a thiourea moiety, which is known for its diverse biological properties. The general structure can be represented as follows:

N 2 methyl 2H indazol 5 yl thiourea=C9H10N4S\text{N 2 methyl 2H indazol 5 yl thiourea}=\text{C}_9\text{H}_{10}\text{N}_4\text{S}

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiourea derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.

  • Cell Viability Assays : In vitro assays using human cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and HepG2 (liver cancer) revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 10 to 20 µM. For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant antiproliferative activity .
Cell Line IC50 (µM) Effect
MCF-715Cytotoxic
H46012Cytotoxic
HepG218Cytotoxic

The anticancer activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly inducing apoptosis in cancer cells.
  • Targeting Specific Pathways : Research indicates that thiourea derivatives can modulate pathways involved in angiogenesis and cellular signaling critical for tumor growth .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic factors and cleavage of PARP in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research has highlighted its effectiveness against various bacterial strains.

Antibacterial Properties

The compound has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 15.62 to 4000 µg/mL depending on the specific strain and conditions tested .

Case Studies

  • Case Study on Anticancer Efficacy : A study focusing on the effects of this compound on MCF-7 cells demonstrated a significant reduction in cell viability after 48 hours of treatment at concentrations above 10 µM. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .
  • Antimicrobial Evaluation : In another study evaluating the antimicrobial efficacy of thiourea derivatives, this compound showed potent activity against E. coli and Klebsiella pneumoniae, highlighting its potential as a lead compound in antibiotic development .

Properties

IUPAC Name

(2-methylindazol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-5-6-4-7(11-9(10)14)2-3-8(6)12-13/h2-5H,1H3,(H3,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNQBGWVRZEBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824412
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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